molecular formula C23H21BrN2O2 B3933944 1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL

1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL

Cat. No.: B3933944
M. Wt: 437.3 g/mol
InChI Key: SJOUZAPTFMAFBJ-UHFFFAOYSA-N
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Description

1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Attachment of Bromophenoxy Group: The bromophenoxy group can be attached through an etherification reaction using 4-bromophenol and an appropriate alkylating agent.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The bromophenoxy group can be reduced to a phenoxy group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenoxy derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    1-Benzyl-1H-benzimidazole: Similar structure but lacks the bromophenoxy group.

    3-(4-Bromophenoxy)propan-2-OL: Similar structure but lacks the benzimidazole core.

Uniqueness

1-(2-Benzyl-1H-1,3-benzodiazol-1-YL)-3-(4-bromophenoxy)propan-2-OL is unique due to the combination of the benzimidazole core, benzyl group, and bromophenoxy group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2/c24-18-10-12-20(13-11-18)28-16-19(27)15-26-22-9-5-4-8-21(22)25-23(26)14-17-6-2-1-3-7-17/h1-13,19,27H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOUZAPTFMAFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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